molecular formula C13H9ClN4O3S B14382284 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide CAS No. 89565-23-1

4-(4-Chlorobenzamido)benzene-1-sulfonyl azide

Cat. No.: B14382284
CAS No.: 89565-23-1
M. Wt: 336.75 g/mol
InChI Key: JWVMBAHMDPKNGZ-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzamido)benzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their versatility in organic synthesis, particularly in the formation of diazo compounds and their subsequent transformations. The presence of both sulfonyl and azide functional groups makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide typically involves the reaction of 4-(4-chlorobenzamido)benzenesulfonyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions. The reaction proceeds via nucleophilic substitution, where the azide ion displaces the chloride ion to form the sulfonyl azide .

Industrial Production Methods

On an industrial scale, the production of sulfonyl azides can be hazardous due to the potential for explosive decomposition. Therefore, safer alternatives and protocols are often employed. One such method involves the in situ generation of the azide ion, which minimizes the handling of hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzamido)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of alkyl or aryl azides.

    Reduction: Formation of primary amines.

    Rearrangement: Formation of isocyanates.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The azide group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers to form new bonds. Additionally, the compound can undergo rearrangement reactions, leading to the formation of reactive intermediates such as isocyanates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzamido)benzene-1-sulfonyl azide is unique due to the presence of both the sulfonyl and azide functional groups, which confer high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions, including nucleophilic substitution, reduction, and rearrangement, makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

89565-23-1

Molecular Formula

C13H9ClN4O3S

Molecular Weight

336.75 g/mol

IUPAC Name

N-(4-azidosulfonylphenyl)-4-chlorobenzamide

InChI

InChI=1S/C13H9ClN4O3S/c14-10-3-1-9(2-4-10)13(19)16-11-5-7-12(8-6-11)22(20,21)18-17-15/h1-8H,(H,16,19)

InChI Key

JWVMBAHMDPKNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-])Cl

Origin of Product

United States

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